3-Fluoro-5-(pentafluorosulfur)fenol

Descripción general

Descripción

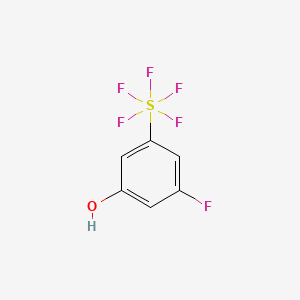

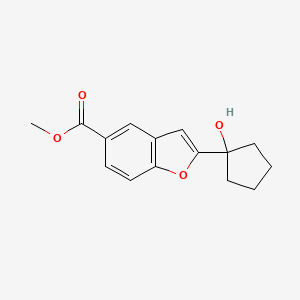

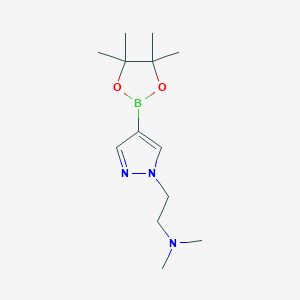

3-Fluoro-5-(pentafluorosulfur)phenol, also known as FsfOH, is a synthetic compound that belongs to the class of phenols. It has a CAS Number of 1240257-72-0 and a molecular weight of 238.15 . The IUPAC name is 3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenol .

Synthesis Analysis

FsfOH was first synthesized in 1985 by reacting a fluorinated phenylmagnesium bromide with sulfur tetrafluoride. It can also be prepared by other methods, such as direct fluorination of 1,2-bis(3-nitrophenyl)disulfane .Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-(pentafluorosulfur)phenol is C6H4F6OS . The InChI code is 1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H .Aplicaciones Científicas De Investigación

Electrónica: Materiales dieléctricos

Las propiedades electrónicas del 3-Fluoro-5-(pentafluorosulfur)fenol lo convierten en un candidato para el desarrollo de materiales dieléctricos en la industria electrónica. Tales materiales son cruciales para la fabricación de condensadores, transistores y otros componentes electrónicos. La capacidad del compuesto para soportar altas temperaturas y resistir la degradación química podría conducir a dispositivos electrónicos más duraderos y confiables.

Estas aplicaciones resaltan la versatilidad y el potencial del This compound en la investigación científica. Si bien la información específica sobre la síntesis o las reacciones de este compuesto no está fácilmente disponible , las propiedades generales de los compuestos aromáticos fluorados con enlaces de azufre sugieren una amplia gama de posibilidades para la exploración e innovación futuras.

Mecanismo De Acción

Target of Action

The primary targets of 3-Fluoro-5-(pentafluorosulfur)phenol are currently unknown . This compound is a synthetic molecule containing a phenol group (a benzene ring with an attached hydroxyl group) with fluorine and a pentafluorosulfur substituent.

Mode of Action

The presence of fluorine atoms can alter the electronic properties of the molecule compared to a non-fluorinated analog. Additionally, the hydroxyl group (-OH) attached to the aromatic ring can participate in hydrogen bonding with other molecules, influencing the compound’s interactions with its surroundings.

Análisis Bioquímico

Biochemical Properties

3-Fluoro-5-(pentafluorosulfur)phenol plays a significant role in biochemical reactions due to its unique structure. The presence of fluorine atoms can alter the electronic properties of the molecule, influencing its interactions with enzymes, proteins, and other biomolecules. The hydroxyl group attached to the aromatic ring can participate in hydrogen bonding, affecting the compound’s interactions with its surroundings.

Cellular Effects

The effects of 3-Fluoro-5-(pentafluorosulfur)phenol on various types of cells and cellular processes are not extensively studied. Fluorinated aromatic compounds are generally known to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of fluorine atoms can impact the compound’s ability to penetrate cell membranes and interact with intracellular targets

Molecular Mechanism

The molecular mechanism of 3-Fluoro-5-(pentafluorosulfur)phenol involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The sulfur atom bonded to the aromatic ring via a single bond (sulfanyl group) and the attached fluorine atoms create a pentafluorosulfur group, which can alter the electronic properties of the molecule and influence its interactions with enzymes and proteins. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s molecular interactions.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Fluoro-5-(pentafluorosulfur)phenol in laboratory settings are crucial for understanding its long-term effects on cellular function. Limited information is available on the temporal effects of this compound, but similar fluorinated aromatic compounds are known to exhibit stability under ambient conditions

Dosage Effects in Animal Models

The effects of 3-Fluoro-5-(pentafluorosulfur)phenol at different dosages in animal models are not well-documented. It is essential to study the threshold effects and potential toxic or adverse effects at high doses to understand the compound’s safety profile. Similar fluorinated compounds have shown varying effects depending on the dosage, and it is likely that 3-Fluoro-5-(pentafluorosulfur)phenol would exhibit similar behavior .

Metabolic Pathways

The metabolic pathways involving 3-Fluoro-5-(pentafluorosulfur)phenol are not well-characterized. Fluorinated aromatic compounds are generally metabolized through pathways involving enzymes such as cytochrome P450 These enzymes can catalyze the oxidation of the compound, leading to the formation of various metabolites

Transport and Distribution

The transport and distribution of 3-Fluoro-5-(pentafluorosulfur)phenol within cells and tissues are influenced by its chemical structure. The presence of fluorine atoms can affect the compound’s ability to penetrate cell membranes and interact with transporters or binding proteins

Subcellular Localization

Similar compounds are known to localize to specific cellular compartments or organelles based on their chemical properties The presence of targeting signals or post-translational modifications may direct 3-Fluoro-5-(pentafluorosulfur)phenol to specific subcellular locations, influencing its activity and function

Propiedades

IUPAC Name |

3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXIIYIPHWVVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)

![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)

![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)

![5-Amino-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399732.png)

![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)